N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

Description

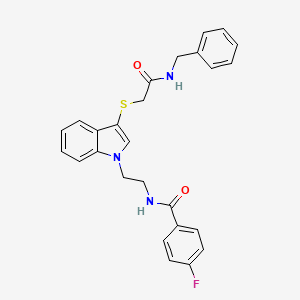

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a synthetic compound featuring a multi-functionalized indole core. Key structural elements include:

- Indole moiety: A 1H-indol-1-yl group substituted at the 3-position with a thioether-linked side chain.

- Thioether bridge: A sulfur atom connecting the indole to a 2-(benzylamino)-2-oxoethyl group, introducing both amide and benzyl functionalities.

- 4-Fluorobenzamide terminus: A para-fluorinated benzamide group attached via an ethyl linker to the indole nitrogen.

This compound’s design likely targets modulation of biological pathways, given the prevalence of indole derivatives in pharmaceuticals (e.g., serotonin analogs) and the fluorobenzamide group’s role in enhancing metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c27-21-12-10-20(11-13-21)26(32)28-14-15-30-17-24(22-8-4-5-9-23(22)30)33-18-25(31)29-16-19-6-2-1-3-7-19/h1-13,17H,14-16,18H2,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRZGDBLYASOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a complex organic compound notable for its potential biological activities. This compound incorporates multiple functional groups, including an indole structure and a benzamide moiety, which are often associated with various therapeutic effects. The following sections explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O2S, with a molecular weight of 443.57 g/mol. Its structure features:

- Indole Core : Known for its role in numerous biological processes.

- Benzamide Moiety : Often involved in receptor binding and enzyme inhibition.

- Thioether Linkage : May enhance interaction with biological targets.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Indole Structure | Core component linked to various activities |

| Benzamide Group | Enhances interaction with biological targets |

| Thioether Group | Potentially increases reactivity and binding affinity |

Preliminary studies suggest that this compound may function as an inhibitor of specific kinases or modulate receptor activity. The indole and benzamide structures facilitate interactions with various biological targets, including enzymes involved in cancer and inflammation pathways.

Molecular Docking Studies

Molecular docking studies indicate that the compound can effectively bind to specific receptors or enzymes through hydrogen bonding and hydrophobic interactions. This binding is crucial for understanding its pharmacological potential.

Antitumor Activity

Research has highlighted the antitumor potential of compounds structurally related to this compound. For instance, similar compounds have shown significant inhibitory effects on solid tumor cell lines.

Table 2: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| FNA (related compound) | HepG2 | 1.30 | Induces apoptosis, G2/M phase arrest |

| Compound X | A549 | 6.26 | Inhibits proliferation |

| Compound Y | HCC827 | 20.46 | Binds to DNA, affecting cell cycle |

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTS assays. Results indicated a promising profile for inducing apoptosis in targeted cells while sparing normal cells.

Study 2: Molecular Interaction Analysis

Research involving molecular dynamics simulations provided insights into the stability of the compound-receptor complex over time, suggesting that the thioether group contributes significantly to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their distinguishing features:

Key Comparative Findings

Fluorinated Benzamide vs. Trifluoromethyl Analogues

- The target compound’s 4-fluorobenzamide group enhances polarity and metabolic stability compared to the 3-trifluoromethylbenzamide analogue ().

- Both substituents are electron-withdrawing, but the fluorine’s smaller size may allow tighter binding to aromatic residues in enzyme active sites.

Thioether Linker Variations

- The benzylamino-thioethyl side chain in the target compound contrasts with the oxadiazole-methylthio group in ’s analogues. The latter’s heterocyclic structure (oxadiazole) may confer rigidity, influencing conformational stability during target binding .

Indole Core Modifications

- The target compound’s 1H-indol-1-yl substitution differs from 2-(4-fluorophenyl)-3-methylindole (), which lacks the thioether-benzamide arm. The latter’s indole N–H engages in π-system interactions rather than hydrogen bonding, suggesting divergent binding mechanisms .

Q & A

Basic: What synthetic strategies are effective for constructing the indole-thioether-benzamide core in this compound?

Answer:

The compound’s core can be synthesized via a multi-step approach:

- Indole functionalization : Introduce the thioether moiety at the indole’s 3-position using a nucleophilic substitution reaction with a thiol-containing intermediate (e.g., 2-(benzylamino)-2-oxoethanethiol). Protective groups like Boc may stabilize reactive sites during alkylation .

- Amide coupling : Link the fluorobenzamide group to the ethylamine spacer using carbodiimide coupling agents (e.g., EDC/HOBt), as demonstrated for similar benzamide derivatives .

- Characterization : Confirm each step via -NMR to track regioselectivity and LC-MS for purity assessment .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- -/-NMR : Resolve aromatic protons (e.g., indole C2-H and fluorobenzamide signals) and confirm thioether linkage via spin-spin coupling .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (±5 ppm accuracy) to distinguish from impurities .

- X-ray crystallography : Resolve steric effects of the benzylamino group and confirm spatial arrangement of the indole-thioether moiety (if crystals are obtainable) .

Advanced: How can regioselectivity challenges during indole substitution be addressed?

Answer:

Regioselectivity at the indole’s 3-position is influenced by:

- Directing groups : Electron-withdrawing substituents (e.g., nitro) at C5 can direct electrophilic substitution to C3 .

- Protection strategies : Use of N-protected indoles (e.g., with SEM groups) to prevent undesired alkylation at N1 .

- Reaction conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) enhance thiolate nucleophilicity for C3 selectivity .

Advanced: What methodologies resolve contradictions in reported biological activity for similar fluorobenzamide derivatives?

Answer:

Discrepancies may arise from:

- Purity differences : Use HPLC (>95% purity) and orthogonal techniques (e.g., -NMR) to exclude confounding impurities .

- Assay variability : Standardize cell-based assays (e.g., fixed incubation times, controlled passage numbers) and validate with positive controls (e.g., kinase inhibitors for anticancer studies) .

- Solubility factors : Optimize DMSO concentrations (<0.1% v/v) or use solubilizing agents (e.g., cyclodextrins) to ensure consistent bioavailability .

Advanced: How can structure-activity relationship (SAR) studies optimize the benzylamino-thioether moiety?

Answer:

- Substitution patterns : Compare analogues with bulkier substituents (e.g., 4-chlorobenzyl vs. benzyl) to assess steric effects on target binding .

- Electron-withdrawing groups : Introduce fluorine or trifluoromethyl groups to the benzyl ring to modulate lipophilicity (logP) and metabolic stability .

- Thioether replacement : Evaluate ether or sulfone linkages to determine sulfur’s role in potency .

Basic: What purification strategies are recommended for this compound?

Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) and prioritize substituents with favorable interactions .

- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 inhibition risks .

- Molecular dynamics : Simulate conformational flexibility of the benzylamino group to optimize residence time on targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.